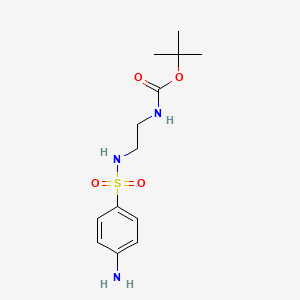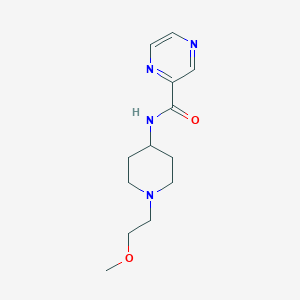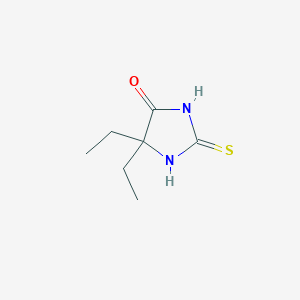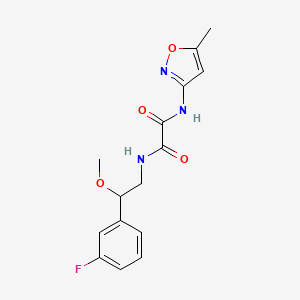
tert-Butyl (2-(4-aminophenylsulfonamido)ethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“tert-Butyl (2-(4-aminophenylsulfonamido)ethyl)carbamate” is a chemical compound with the molecular formula C13H21N3O4S . It is not intended for human or veterinary use and is used for research purposes.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of new tert-butyl 2-(substituted benzamido) phenylcarbamate were synthesized by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acid in the presence of EDCI and HOBt as a coupling reagent .Molecular Structure Analysis
The molecular structure of “tert-Butyl (2-(4-aminophenylsulfonamido)ethyl)carbamate” can be represented by the formula C13H21N3O4S .Chemical Reactions Analysis
While specific chemical reactions involving “tert-Butyl (2-(4-aminophenylsulfonamido)ethyl)carbamate” are not available, related compounds have been studied. For example, tert-butyl carbamate was used in palladium-catalyzed synthesis of N-Boc-protected anilines .Applications De Recherche Scientifique
Building Blocks in Organic Synthesis
- tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been identified as the first class of N-(Boc) nitrone equivalents. These compounds, easily prepared from aldehydes and tert-butyl N-hydroxycarbamate, behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines. They are highlighted for their potential as building blocks in organic synthesis, showcasing a method for creating structurally diverse molecules (Guinchard, Vallée, & Denis, 2005).
Intermediate in Synthesis of Biologically Active Compounds
- Tert-Butyl 5-amino-4 ((2-(dimethylamino)ethyl)(methyl)amino)-2methoxyphenyl) carbamate is highlighted as an important intermediate in the synthesis of biologically active compounds such as osimertinib (AZD9291). A rapid synthetic method for this compound was established, emphasizing its role in the pharmaceutical industry for drug development (Zhao, Guo, Lan, & Xu, 2017).
Asymmetric Synthesis and Catalysis
- N-tert-Butanesulfinyl imines have been used as versatile intermediates for the asymmetric synthesis of amines. This methodology allows for the preparation of a wide range of highly enantioenriched amines, showcasing the importance of tert-butyl compounds in enabling precise stereoselective synthesis for the development of pharmaceutical agents (Ellman, Owens, & Tang, 2002).
Free-Radical Chemistry Applications
- Iodoalkyl tert-butyl carbonates and carbamates undergo free-radical addition to thiomaleic anhydride, demonstrating the utility of tert-butyl carbamates in free-radical chemistry. This method enables the synthesis of lactones or lactams with alpha-substitution, illustrating the versatility of tert-butyl carbamates in synthetic organic chemistry (Crich & Rahaman, 2009).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl N-[2-[(4-aminophenyl)sulfonylamino]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O4S/c1-13(2,3)20-12(17)15-8-9-16-21(18,19)11-6-4-10(14)5-7-11/h4-7,16H,8-9,14H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNTUKJYLWHQSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNS(=O)(=O)C1=CC=C(C=C1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (2-(4-aminophenylsulfonamido)ethyl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(3-chloro-4-methoxyphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2735524.png)
![N-(4-acetylphenyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2735526.png)


![2-({[4-(Benzyloxy)phenyl]amino}methyl)-6-methoxyphenol](/img/structure/B2735529.png)

![(E)-2-amino-1-((4-fluorobenzylidene)amino)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2735534.png)


![2-{[1-(1,3-Benzothiazol-2-yl)-2-(furan-2-yl)ethenyl]sulfanyl}acetic acid](/img/structure/B2735539.png)


![Methyl 2-amino-2-[1-(trifluoromethyl)cyclopropyl]acetate hydrochloride](/img/structure/B2735544.png)
![N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2735545.png)